Sodium 2-Methoxy-2-oxoethanesulfonate
Description
Overview of Alkanesulfonates in Contemporary Organic Synthesis
Alkanesulfonates are versatile compounds in modern organic chemistry, primarily utilized for their properties as surfactants. Their amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate head, makes them effective in detergents, emulsifiers, and wetting agents. ontosight.ainih.gov In organic synthesis, the sulfonate group is recognized as an excellent leaving group, making sulfonic esters valuable alkylating agents. wikipedia.org Furthermore, their ability to increase water solubility is exploited to modify hydrophobic molecules, such as dyes or catalysts, for use in aqueous media. wikipedia.org They are key components in the production of household cleaning products and cosmetics. nih.gov
Positional and Functional Group Isomerism within Sulfonated Compounds
Isomerism, where compounds share the same molecular formula but have different structural arrangements, is a key concept in understanding the diversity of sulfonated compounds.
Positional Isomerism occurs when the functional group (in this case, the sulfonate group) is located at different positions on the carbon skeleton. libretexts.orgcreative-chemistry.org.uk For example, with butanesulfonate, the sulfonate group can be attached to the primary carbon (butane-1-sulfonate) or a secondary carbon (butane-2-sulfonate), resulting in two distinct positional isomers with potentially different physical and chemical properties.
Functional Group Isomerism arises when compounds with the same molecular formula belong to different chemical families because their atoms are connected in a different order, creating different functional groups. creative-chemistry.org.ukyoutube.com A molecular formula corresponding to a sulfonic acid (R-SO₃H) could potentially be arranged to form a different type of organosulfur compound, such as a sulfite (B76179) ester (R-O-SO₂H). These isomers exhibit significantly different chemical reactivities. wikipedia.org
| Isomerism Type | Definition | Example Compounds | Molecular Formula | Key Difference |
|---|---|---|---|---|
| Positional Isomerism | The functional group is on a different position of the same carbon skeleton. libretexts.org | Propan-1-sulfonic acid vs. Propan-2-sulfonic acid | C₃H₈O₃S | Location of the –SO₃H group on the propyl chain. |
| Functional Group Isomerism | The atoms are arranged to form different functional groups. creative-chemistry.org.uk | Ethyl sulfonic acid (CH₃CH₂SO₃H) vs. Methyl methanesulfite (CH₃OSO₂H) | C₂H₆O₃S | Direct C-S bond in the sulfonic acid versus a C-O-S linkage in the sulfite ester. |
Fundamental Chemical Principles Governing Sulfonate Reactivity
The reactivity of sulfonates is governed by several core chemical principles. Sulfonic acids are highly acidic, often comparable in strength to strong mineral acids like sulfuric acid. Consequently, their conjugate bases, the sulfonate anions (RSO₃⁻), are very stable and are weak bases. wikipedia.org
This stability makes the sulfonate anion an excellent leaving group in nucleophilic substitution reactions. Sulfonic esters (R-SO₂-OR') are potent electrophiles and are frequently used as alkylating agents in organic synthesis because the RSO₃⁻ group is easily displaced by a nucleophile. wikipedia.orgnih.gov The reactivity of sulfonate esters can be influenced by steric hindrance around the sulfur atom and the electronic properties of the alkyl or aryl groups attached. nih.gov
The formation of sulfonates, typically through the sulfonation of organic molecules, is a fundamental reaction that introduces the sulfonate group. This process often involves electrophilic attack by sulfur trioxide (SO₃) or a related reagent.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635747 | |
| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29508-16-5 | |
| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Sodium 2 Methoxy 2 Oxoethanesulfonate and Analogues
Established Synthetic Pathways for 2-Oxoethanesulfonates
The synthesis of 2-oxoethanesulfonates, also known as alpha-keto sulfonates, is a nuanced area of organic chemistry. While direct synthetic routes to sodium 2-methoxy-2-oxoethanesulfonate are not extensively documented in publicly available literature, the synthesis of analogous structures such as γ-keto sulfones provides insight into potential methodologies. These often involve the addition of a sulfonyl group to a carbon atom alpha to a carbonyl group.
Reaction Mechanisms in the Formation of Alpha-Keto Sulfonates
The formation of alpha-keto sulfonates can be conceptualized through several mechanistic frameworks. One plausible pathway involves the nucleophilic attack of a sulfite (B76179) species on an activated carbonyl compound. For instance, in the synthesis of related keto sulfones, the reaction can be initiated by the activation of a carbonyl group by an acid, making it more susceptible to nucleophilic attack. nih.gov
Another potential mechanism involves a free-radical pathway. However, studies on the synthesis of γ-keto sulfones have suggested that a radical process is unlikely, as the presence of radical scavengers did not inhibit the reaction. nih.gov The transfer of a sulfonate group can also occur via an S\textsubscript{N}2-like mechanism, particularly in enzymatic C-sulfonation reactions where a sulfonate group is transferred to a carbon atom. nih.gov
The formation of sulfonate esters, a related class of compounds, often proceeds through the reaction of an alcohol with a sulfonyl chloride. This reaction typically involves the alcohol attacking the sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion and a proton. youtube.com While this pertains to O-S bond formation, it highlights the reactivity of sulfonyl chlorides which are also key reagents in C-S bond formation.
Influence of Reaction Conditions on Product Yield and Purity
The yield and purity of sulfonate synthesis are highly dependent on the reaction conditions. Key parameters include temperature, solvent, catalyst, and the nature of the reactants and reagents.
In the synthesis of γ-keto sulfones, an acid-mediated approach using sodium sulfinates and α,β-unsaturated ketones has been shown to be effective. nih.gov The choice of acid and solvent can significantly impact the reaction's efficiency. For instance, the use of 4-chlorobenzoic acid in mesitylene (B46885) at 30°C has been optimized for certain substrates. nih.gov Increasing the temperature can sometimes be detrimental to the yield. nih.gov
The concentration of reactants and the presence of water are also critical factors. In the formation of sulfonate esters, high concentrations of both the sulfonic acid and the alcohol, with minimal water, are required for efficient esterification. researchgate.net The presence of water can dramatically reduce the rate of formation and the equilibrium yield of the sulfonate ester. researchgate.net The use of a base, such as pyridine (B92270), is common in reactions involving sulfonyl chlorides to neutralize the HCl byproduct. youtube.com
Table 1: Influence of Reaction Conditions on the Synthesis of γ-Keto Sulfones
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Acid-mediated (e.g., 4-chlorobenzoic acid) | Essential for activating the carbonyl group | nih.gov |
| Temperature | 30°C (optimized for specific substrates) | Higher temperatures can decrease yield | nih.gov |
| Solvent | Mesitylene | Provides a suitable reaction medium | nih.gov |
| Reactant Ratio | Optimized for specific substrates | Affects reaction efficiency | nih.gov |
Exploration of Precursor-Based Synthesis Strategies
The synthesis of this compound can be approached by considering various precursor molecules and their transformations. Halogenated esters, for example, present a viable starting point for introducing the sulfonate functionality.
Derivation from Halogenated Ester Intermediates (e.g., Ethyl Bromoacetate (B1195939) in Analogous Syntheses)
Alpha-halo esters, such as ethyl bromoacetate and its methyl analogue, methyl chloroacetate, are versatile intermediates in organic synthesis. The halogen at the alpha position is a good leaving group, making the carbon susceptible to nucleophilic attack. A plausible synthetic route to an alpha-keto sulfonate would involve the reaction of an α-halo ester with a sulfite salt, such as sodium sulfite. This nucleophilic substitution reaction would replace the halide with a sulfonate group.
The reactivity of α-haloketones with various nucleophiles is well-established and serves as a strong precedent for this approach. libretexts.org While the direct sulfonation of an α-halo ester to yield an α-keto sulfonate is not extensively detailed, the fundamental principles of nucleophilic substitution support its feasibility.
Role of Sulfonating Reagents in Ester-Sulfonate Transformation
A variety of sulfonating reagents can be employed to introduce a sulfonate group onto a carbon framework. The choice of reagent is critical and depends on the substrate and the desired outcome.
Common sulfonating agents include:
Sulfur trioxide (SO\textsubscript{3}) and its complexes: Sulfur trioxide is a powerful sulfonating agent. It is often used in a complex with a Lewis base, such as pyridine or dioxane, to moderate its reactivity. organic-chemistry.org
Chlorosulfonic acid (ClSO\textsubscript{3}H): This is another strong sulfonating agent. acs.org
Sodium sulfite (Na\textsubscript{2}SO\textsubscript{3}) and sodium bisulfite (NaHSO\textsubscript{3}): These are milder reagents often used in nucleophilic substitution reactions to introduce the sulfonate group. rsc.org
Thiourea (B124793) dioxide: This has been explored as a sulfur dioxide surrogate in sustainable sulfonation reactions. rsc.orgresearchgate.net
In the context of transforming a halogenated ester intermediate, a nucleophilic sulfonating agent like sodium sulfite would be the most appropriate choice. The reaction would proceed via an S\textsubscript{N}2 mechanism, where the sulfite anion displaces the halide from the alpha-carbon of the ester.
Green Chemistry Approaches in Sulfonate Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as the use of safer solvents, renewable feedstocks, and waste reduction, are increasingly being applied to sulfonation reactions.
Several green approaches to sulfonate synthesis have been reported:
Aqueous Media: Performing reactions in water instead of organic solvents is a key aspect of green chemistry. A facile synthesis of sulfonamides has been developed in water, omitting the need for organic bases and simplifying product isolation. rsc.org
Recyclable Ionic Liquids: Ionic liquids have been used as both solvents and reagents in the nucleophilic substitution reactions of sulfonate esters. This approach can eliminate the need for additional solvents and allows for the recycling of the ionic liquid. organic-chemistry.org
Sustainable Reagents: The use of environmentally friendly and readily available reagents is another important consideration. Thiourea dioxide has been employed as a sustainable and easy-to-handle sulfur dioxide surrogate for the synthesis of sulfonic acids from halides. rsc.orgresearchgate.net
Catalytic Methods: The development of catalytic methods can reduce the need for stoichiometric reagents, thereby minimizing waste. Metal-free hydrosulfonylation methods have been developed for the synthesis of γ-keto sulfones, avoiding the use of metal catalysts and stoichiometric oxidants. nih.gov
Bio-based Feedstocks: The use of renewable starting materials is a cornerstone of green chemistry. New classes of furan-based surfactants have been synthesized from furoic acid and fatty alcohols, offering a bio-based alternative to traditional sulfonated surfactants. acs.org
The application of these green principles to the synthesis of this compound could involve exploring aqueous reaction conditions for the sulfonation of a halogenated ester precursor or utilizing a sustainable sulfonating agent.
Table 2: Green Chemistry Approaches in Sulfonation
| Approach | Description | Advantages | Reference |
| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, simplified workup. | rsc.org |
| Recyclable Ionic Liquids | Employing ionic liquids as both solvent and reagent. | Eliminates organic solvents, allows for reagent recycling. | organic-chemistry.org |
| Sustainable Reagents | Utilizing eco-friendly sulfonating agents like thiourea dioxide. | Reduces reliance on hazardous reagents. | rsc.orgresearchgate.net |
| Metal-Free Catalysis | Developing synthetic routes that avoid metal catalysts. | Reduces metal waste and potential toxicity. | nih.gov |
| Bio-based Feedstocks | Starting from renewable materials like furoic acid. | Reduces dependence on fossil fuels. | acs.org |
Strategies for Asymmetric Synthesis of Chiral Analogues (if applicable to future research)
This compound itself is not a chiral molecule. However, if future research necessitates the synthesis of chiral analogues (e.g., with substituents on the ethane (B1197151) backbone), asymmetric synthetic strategies would be required.
Currently, there is no documented research on the asymmetric synthesis of chiral analogues of this specific compound. However, principles of asymmetric synthesis could be applied to hypothetical chiral targets. For instance, if a chiral center were introduced at the α-carbon, an enantioselective Strecker-type reaction could potentially be employed. This might involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the sulfonation step. researchgate.net
Such strategies would be highly dependent on the specific structure of the desired chiral analogue and would require significant research and development to achieve high enantioselectivity.
Reactivity and Mechanistic Chemistry of Sodium 2 Methoxy 2 Oxoethanesulfonate
Chemical Transformations of the Sulfonate Moiety
The sulfonate group (–SO₃⁻) is a versatile functional group, but its direct transformation on an aliphatic carbon can be challenging. Its reactivity is largely characterized by its excellent ability to act as a leaving group and its susceptibility to reductive cleavage.
Nucleophilic Substitution Reactions
The sulfonate anion is a very weak base, making it an excellent leaving group in nucleophilic substitution reactions, comparable in reactivity to alkyl halides. periodicchemistry.compitt.edu The conversion of alcohols into sulfonate esters is a common strategy to facilitate substitution reactions that are otherwise unfavorable with the hydroxyl group, which is a poor leaving group. periodicchemistry.comcsbsju.edu
For Sodium 2-Methoxy-2-oxoethanesulfonate, a direct Sₙ2 reaction would involve a nucleophile attacking the carbon atom to which the sulfonate is attached. The rate and feasibility of such a reaction depend on steric hindrance and the nature of the nucleophile. pitt.edunih.gov Generally, the order of reactivity for Sₙ2 reactions on alkyl sulfonates is methyl > 1° > 2° > 3°. pitt.edu However, competing reactions can occur, such as nucleophilic attack at the sulfur atom, which leads to sulfur-oxygen bond scission rather than the desired carbon-oxygen bond cleavage. nih.gov
Specialized sulfonate esters, known as nucleophile-assisting leaving groups (NALGs), have been developed to enhance substitution reaction rates, particularly in challenging cases like radiofluorination. researchgate.net These modified sulfonates can chelate metal cations, stabilizing the transition state and accelerating the substitution process. researchgate.net
Reductive and Oxidative Conversions
Reductive Conversions: The sulfonyl group can be removed from organic compounds through reductive desulfonylation reactions, replacing the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org This transformation is valuable in organic synthesis, where the sulfonyl group is often used as an auxiliary to activate a molecule for a specific reaction before being removed. researchgate.net
Common methods for reductive desulfonylation include the use of active metals or salts like sodium amalgam, aluminum amalgam, and samarium(II) iodide, as well as tin hydrides. wikipedia.org The mechanism with metal amalgams is thought to involve electron transfer to the sulfone, causing fragmentation into a sulfinate anion and an organic radical. The radical is then further reduced and protonated. wikipedia.org For substrates with specific structural features, such as α-keto sulfones, reagents like samarium(II) iodide are particularly effective. wikipedia.org Radical-mediated desulfonylation using tributyltin hydride is also a well-established method. fiu.edu
Reactivity at the Alpha-Keto and Methoxy (B1213986) Functional Groups
The term "2-Methoxy-2-oxoethanesulfonate" implies an ester functional group (methoxycarbonyl) attached to the same carbon as the sulfonate. The "alpha-keto" terminology in this context refers to the carbonyl of this ester, which exhibits reactivity characteristic of α-keto esters. These compounds are valuable synthetic intermediates due to the dual reactivity of the carbonyl and ester functionalities. mdpi.com
Carbonyl Reactivity and Related Condensation Pathways
The carbonyl group in α-keto esters is electrophilic and participates in a variety of condensation reactions. One of the most significant is the Knoevenagel condensation, which involves the reaction of a carbonyl group with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.orgpurechemistry.org The product is typically an α,β-unsaturated compound. wikipedia.org This reaction is a cornerstone in the synthesis of pharmaceuticals and polymers. purechemistry.org
The general mechanism involves three steps:
Deprotonation: A base removes an acidic proton from the active methylene compound to form a strong nucleophile, the enolate ion. purechemistry.org
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the α-keto ester. purechemistry.org
Elimination: A molecule of water is eliminated to form a new carbon-carbon double bond. wikipedia.org
Interactive Table: Knoevenagel Condensation Conditions
| Carbonyl Component | Active Methylene | Catalyst | Solvent | Product Type | Ref |
| Aldehyde/Ketone | Malonic Ester | Weak Amine Base | Ethanol | α,β-Unsaturated Ester | wikipedia.org |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Enone | wikipedia.org |
| Aldehydes | 1,3-Diketones | Ene-reductase (NerA) | Aqueous Solution | Saturated α-substituted β-ketoester | acs.org |
Crossed Claisen condensation reactions can also occur between esters and ketones. aklectures.comyoutube.com In this case, the more acidic α-hydrogens of the ketone are deprotonated by an alkoxide base to form an enolate, which then attacks the carbonyl of the ester. aklectures.comyoutube.com The final product, after an elimination step, is a β-dicarbonyl compound. aklectures.com
Ether Cleavage and Modification Studies
The methoxy group of the ester can be cleaved under specific conditions. This demethylation is a common transformation in natural product synthesis and medicinal chemistry. Boron tribromide (BBr₃) is a widely used and highly effective reagent for cleaving aryl methyl ethers and can also be applied to esters, though it may also cleave the ester bond itself at higher temperatures. researchgate.netnih.govnih.gov
The mechanism of BBr₃-mediated ether cleavage involves the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis-acidic boron atom. pearson.comcore.ac.uk This adduct formation makes the methyl group highly susceptible to nucleophilic attack by a bromide ion, leading to cleavage of the C–O bond. pearson.comcore.ac.uk Recent computational studies suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an ether. nih.govnih.gov Strong acids like hydrobromic acid (HBr) can also be used for ether cleavage, but they are less selective and may cause hydrolysis of the ester group. researchgate.net
Interactive Table: Common Reagents for Methoxy Group Cleavage
| Reagent | Typical Conditions | Substrate | Selectivity Considerations | Ref |
| Boron Tribromide (BBr₃) | CH₂Cl₂, 0 °C to RT | Aryl Methyl Ethers, Esters | Highly effective but can cleave esters at higher temperatures. | researchgate.netnih.gov |
| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Ethers, Esters | Strong acid, less selective, may cause ester hydrolysis. | researchgate.net |
Exploration of Electronically Driven Reaction Pathways
The unique electronic structure of molecules containing α-keto ester and sulfonate functionalities opens up pathways for reactions driven by electronic excitation, such as photochemical and radical-based transformations.
The photochemistry of α-keto esters has been studied, revealing that they can undergo various reactions upon irradiation with light. acs.orgacs.org α,β-Unsaturated carbonyl compounds, which can be formed via condensation reactions, have distinct photochemical behaviors. nih.gov Coordination to a Lewis acid can modify the photophysical properties of these compounds, allowing for selective photoexcitation and enabling certain photochemical reactions, like [2+2] cycloadditions. nih.gov
Radical reactions provide another important avenue for the transformation of sulfonate-containing compounds. The sulfonyl group can act as a radical leaving group, facilitating the formation of new chemical bonds under mild, photoredox-catalyzed conditions. semanticscholar.orgnih.gov This process, known as desulfonylative functionalization, is complementary to classical two-electron cross-coupling reactions. nih.gov For instance, radical decarboxylation can initiate a reaction cascade involving the elimination of a sulfonyl radical to form versatile α,α-difluoroketones. acs.org Furthermore, alkoxysulfonyl radical species can be generated electrochemically and used in alkene difunctionalization to create a variety of sulfonate esters. rsc.orgnih.gov
Catalyst-Mediated Transformations of this compound
A comprehensive review of scientific literature and patent databases did not yield specific research findings on the catalyst-mediated transformations of this compound. While the compound is available commercially, detailed studies on its catalytic reactivity, including specific catalysts, reaction mechanisms, and quantitative data, are not present in the accessible scientific literature.
Therefore, it is not possible to provide detailed research findings or construct data tables related to the catalyst-mediated transformations of this specific compound at this time. Further research would be necessary to elucidate the catalytic behavior of this compound.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of Sodium 2-Methoxy-2-oxoethanesulfonate, offering precise information about the connectivity and chemical environment of each atom within the molecule.
High-resolution one-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound.
In ¹H NMR spectroscopy, the molecule is expected to exhibit two distinct signals. The protons of the methoxy (B1213986) group (-OCH₃) would produce a singlet due to the absence of adjacent protons, typically appearing in the chemical shift range of 3.5-4.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfonate group would also present as a singlet, as they lack neighboring protons to couple with. This signal would likely be observed further downfield, potentially in the region of 3.8-4.5 ppm, owing to the strong electron-withdrawing effect of the sulfonate group.
For ¹³C NMR spectroscopy, three signals are anticipated, corresponding to the three unique carbon environments in the molecule. The carbon of the methoxy group is expected to resonate in the range of 50-60 ppm. The methylene carbon, being directly attached to the electron-withdrawing sulfonate group, would appear at a higher chemical shift, typically between 60-70 ppm. The carbonyl carbon of the ester group would be the most deshielded, with its signal appearing significantly downfield, generally in the 165-175 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ | 3.7 (s, 3H) | 55 |
| -CH₂- | 4.2 (s, 2H) | 65 |
| -C=O | - | 170 |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. 's' denotes a singlet.
To further confirm the molecular structure and the assignments made from one-dimensional NMR, a series of two-dimensional correlation experiments are employed.
COSY (Correlation Spectroscopy): In a COSY experiment, which reveals proton-proton couplings, no cross-peaks would be expected for this compound. This is because the methoxy and methylene protons are isolated spin systems with no vicinal or geminal proton neighbors to couple with, confirming their singlet nature observed in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is crucial for establishing direct one-bond correlations between protons and the carbons to which they are attached. For this compound, the HSQC spectrum would show a correlation cross-peak between the ¹H signal of the methoxy group (around 3.7 ppm) and the ¹³C signal of the methoxy carbon (around 55 ppm). Similarly, a cross-peak would be observed connecting the ¹H signal of the methylene protons (around 4.2 ppm) and the ¹³C signal of the methylene carbon (around 65 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (typically two or three bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this molecule, a key HMBC correlation would be expected between the methoxy protons (-OCH₃) and the carbonyl carbon (-C=O), confirming the ester functionality. Additionally, correlations between the methylene protons (-CH₂-) and the carbonyl carbon would further solidify the connectivity.
Vibrational Spectroscopy for Functional Group Analysis and Conformation
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational state.
The FTIR spectrum of this compound is expected to be characterized by several strong absorption bands corresponding to its various functional groups. A prominent and sharp absorption band is anticipated in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will likely appear in the 1100-1300 cm⁻¹ range. The sulfonate group (-SO₃⁻) will exhibit strong and characteristic asymmetric and symmetric stretching vibrations, typically found around 1200-1260 cm⁻¹ and 1040-1080 cm⁻¹, respectively. The C-H stretching vibrations of the methoxy and methylene groups are expected in the 2800-3000 cm⁻¹ region.
Table 2: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (alkane) | 2800-3000 | Medium |
| C=O Stretch (ester) | 1730-1750 | Strong |
| S=O Asymmetric Stretch (sulfonate) | 1200-1260 | Strong |
| C-O Stretch (ester) | 1100-1300 | Strong |
| S=O Symmetric Stretch (sulfonate) | 1040-1080 | Strong |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibration of the sulfonate group (around 1040-1080 cm⁻¹) is expected to be a strong and sharp peak. The C-H stretching modes will also be visible. The carbonyl stretch of the ester may be weaker in the Raman spectrum compared to the FTIR spectrum. Raman spectroscopy can also be sensitive to the conformational arrangement of the molecule in the solid state or in solution.
Mass Spectrometry for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
Using a soft ionization technique such as Electrospray Ionization (ESI), the molecular ion can be observed. In negative ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the [M-Na]⁻ ion, which would have a mass-to-charge ratio (m/z) corresponding to the anionic part of the molecule (C₃H₅O₅S⁻).
Under tandem mass spectrometry (MS/MS) conditions, the precursor ion can be fragmented to yield characteristic product ions. A likely fragmentation pathway would involve the loss of small neutral molecules. For instance, the loss of sulfur dioxide (SO₂) from the parent anion is a common fragmentation for sulfonates. Another plausible fragmentation would be the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O) from the ester group.
Table 3: Predicted Mass Spectrometry Fragments for this compound (Negative Ion Mode)
| Ion | Predicted m/z | Proposed Fragmentation |
|---|---|---|
| [M-Na]⁻ | 153.0 | Parent anion |
| [M-Na-SO₂]⁻ | 89.0 | Loss of sulfur dioxide |
| [M-Na-CH₂O]⁻ | 123.0 | Loss of formaldehyde |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula. This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.
For this compound, HRMS analysis would be expected to provide the exact mass of the molecular ion or its adducts. In negative ion mode, the analysis would target the 2-methoxy-2-oxoethanesulfonate anion, [C₃H₅O₅S]⁻. In positive ion mode, a common observation for sodium salts is the formation of a sodium adduct, such as [C₃H₅NaO₅S + Na]⁺. The theoretically calculated exact masses for these species provide a benchmark for experimental results, with any significant deviation indicating the presence of impurities or a misidentification of the compound.
| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M-Na]⁻ | [C₃H₅O₅S]⁻ | 153.0014 |
| [M+Na]⁺ | [C₃H₅Na₂O₅S]⁺ | 198.9704 |
Tandem Mass Spectrometry for Structural Confirmation
While HRMS provides the elemental composition, Tandem Mass Spectrometry (MS/MS) offers detailed insights into the structural connectivity of a molecule. In a tandem mass spectrometry experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other activation methods, and the resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the arrangement of its constituent atoms.
For the 2-methoxy-2-oxoethanesulfonate anion ([C₃H₅O₅S]⁻, m/z 153.0014), a plausible fragmentation pathway would involve the cleavage of the ester and sulfonate groups. The resulting fragment ions would correspond to specific substructures of the parent molecule. The identification of these fragments allows for a confident confirmation of the compound's identity.
| Precursor Ion (m/z) | Proposed Fragment Ion | Chemical Formula of Fragment | Predicted Fragment m/z | Plausible Neutral Loss |
|---|---|---|---|---|
| 153.0014 | Sulfonate group | [SO₃]⁻• | 79.9568 | C₃H₅O₂ |
| 153.0014 | Loss of methoxy group | [C₂H₂O₄S]⁻• | 121.9649 | CH₃O• |
| 153.0014 | Loss of carbon dioxide | [C₂H₅O₃S]⁻ | 109.0065 | CO₂ |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are instrumental in elucidating the electronic makeup of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose.
DFT studies would typically be employed to investigate the electron density, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the nature of chemical bonding within the 2-Methoxy-2-oxoethanesulfonate anion. Such calculations would provide insights into the molecule's reactivity and stability. At present, no published studies have applied DFT methods to this compound.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, would offer a high level of theoretical accuracy for properties like dipole moment, polarizability, and vibrational frequencies. A search for such calculations on Sodium 2-Methoxy-2-oxoethanesulfonate yielded no specific results.
Molecular Modeling and Dynamics Simulations
These computational techniques are used to study the physical movements of atoms and molecules, providing a dynamic picture of the compound's behavior over time.
A conformational analysis would identify the most stable three-dimensional arrangements of the atoms in the 2-Methoxy-2-oxoethanesulfonate anion. This involves calculating the potential energy surface of the molecule to find its low-energy conformers. This information is crucial for understanding its biological and chemical activity. No such analysis has been published.
Molecular dynamics simulations could predict how molecules of this compound interact with each other and with solvent molecules. This would be key to understanding its solution-phase behavior, solubility, and potential for aggregation. This remains an uninvestigated area for this compound.
Reaction Mechanism Elucidation via Computational Pathways
Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of chemical reaction mechanisms that are often difficult to discern through experimental means alone. In the context of sulfonate esters, a class of compounds to which this compound belongs, computational studies have been pivotal in understanding their reactivity, particularly in reactions such as hydrolysis. While specific computational studies on the reaction mechanism of this compound are not extensively available in publicly accessible literature, the general principles and methodologies applied to analogous sulfonate esters provide significant insights into its potential reaction pathways.
Research into the alkaline hydrolysis of sulfonate esters has been a subject of considerable discussion, with computational studies playing a key role in distinguishing between proposed mechanisms. acs.orgacs.orgresearchgate.net The primary debate has centered on whether the reaction proceeds through a stepwise pathway, involving a stable pentacoordinate intermediate, or a concerted pathway with a single transition state. acs.orgacs.orgresearchgate.net
Computational investigations, often employing Density Functional Theory (DFT), are utilized to model the potential energy surface of the reaction. These studies calculate the energies of reactants, products, transition states, and any potential intermediates. The outcomes of these calculations help in determining the most energetically favorable reaction pathway.
For the hydrolysis of various sulfonate esters, computational evidence has been instrumental. Some theoretical studies have suggested the possibility of a stepwise mechanism for certain substrates, particularly those with poorer leaving groups. acs.org In this proposed mechanism, the nucleophile (e.g., a hydroxide (B78521) ion) attacks the sulfur atom, leading to the formation of a trigonal bipyramidal intermediate. This intermediate would then break down in a subsequent step to form the products.
However, a significant body of computational work on a range of sulfonate esters has found no evidence for a thermodynamically stable pentavalent intermediate. acs.orgresearchgate.net Instead, these studies support a concerted mechanism, where the bond formation with the incoming nucleophile and the bond cleavage to the leaving group occur simultaneously, passing through a single transition state. acs.orgacs.orgresearchgate.net The characterization of this transition state geometry provides further details about the reaction progress. For instance, calculations can reveal whether the transition state is "early" or "late," indicating the degree of bond formation and cleavage at this critical point. acs.org
The table below illustrates the type of data generated from computational studies on the alkaline hydrolysis of a model series of sulfonate esters, showcasing key energetic and structural parameters that help in elucidating the reaction mechanism.
| Parameter | Description | Illustrative Value Range |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. Lower values indicate a faster reaction. | 15 - 25 kcal/mol |
| Reaction Energy (ΔG_rxn) | The overall free energy change of the reaction. Negative values indicate a spontaneous reaction. | -20 to -40 kcal/mol |
| S-O (nucleophile) distance at Transition State | The distance between the sulfur atom and the oxygen of the incoming nucleophile in the transition state. | 2.1 - 2.4 Å |
| S-O (leaving group) distance at Transition State | The distance between the sulfur atom and the oxygen of the leaving group in the transition state. | 2.2 - 2.5 Å |
| Nature of Stationary Points | Identification of energy minima (reactants, products, intermediates) and saddle points (transition states) on the potential energy surface. | Typically one transition state found, suggesting a concerted mechanism. |
Note: The values presented in this table are illustrative and based on computational studies of related sulfonate esters, not specifically this compound. The actual values for this compound would require specific computational analysis.
Research Applications and Functional Utility
Role as a Synthetic Building Block and Chemical Intermediate
Sodium 2-Methoxy-2-oxoethanesulfonate is commercially available as a chemical reagent, where it is classified as a building block for organic synthesis. Its structure, containing both a sulfonate group and a methyl ester, provides reactive sites for chemical modifications. The presence of the sulfonate moiety can enhance solubility in polar solvents, a useful characteristic in chemical synthesis. cymitquimica.com
Precursor in the Synthesis of Complex Organic Architectures
As a chemical intermediate, the structure of this compound suggests its potential utility as a precursor in the synthesis of more complex molecules. cymitquimica.com The bifunctional nature of the compound allows it to participate in various chemical reactions. However, specific examples of its integration into the synthesis of complex organic architectures are not extensively detailed in publicly available scientific literature.
Use in Derivatization for Pharmacophore Modification
The potential for this compound to be used in creating derivatives for modifying pharmacophores in drug discovery is suggested by its reactive functional groups. cymitquimica.com In theory, it could be used to introduce the methoxy-oxoethanesulfonate moiety into a parent molecule to alter properties such as solubility or biological activity. Despite this theoretical potential, detailed research findings documenting its specific use for pharmacophore modification are not readily found in current literature.
Potential in Materials Science Research
The application of this compound in the field of materials science is not well-documented in peer-reviewed research.
Integration into Functional Polymer Systems
There is currently a lack of specific research detailing the integration of this compound into functional polymer systems.
Contribution to Novel Material Design
Scientific literature does not presently contain significant research on the contributions of this compound to the design of novel materials.
Antimicrobial and Antifungal Applications Research
Despite the investigation of various sulfonate-containing compounds for biological activity, specific and detailed research focused on the antimicrobial or antifungal properties of this compound is not widely available in the public scientific domain.
Investigation of Biochemical Mechanisms of Action (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)
There is no available research investigating the biochemical mechanisms of action for this compound, including any potential role as an inhibitor of ergosterol biosynthesis.
Efficacy Studies in Non-Human Biological Systems (e.g., Ovicidal Activity Research)
No efficacy studies, including but not limited to ovicidal activity research, have been published for this compound in non-human biological systems.
A table of mentioned compounds has been omitted as no relevant compounds were discussed in the context of the requested subject.
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of sulfonate esters has traditionally relied on methods that may not align with the principles of green chemistry. Future research into the synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate is expected to focus on the development of more sustainable and efficient methodologies.
Current synthetic approaches for sulfonate esters often involve the use of sulfonyl chlorides, which can be hazardous. Green chemistry principles encourage the use of less toxic reagents and solvents, minimization of waste, and energy-efficient processes. Future synthetic strategies for this compound could explore:
Catalytic Approaches: Utilizing catalysts to promote the reaction can lead to higher efficiency and selectivity, reducing the need for harsh reaction conditions and stoichiometric reagents.
Alternative Reagents: Investigating the use of safer and more environmentally benign sulfonating agents.
Renewable Feedstocks: Exploring pathways that utilize renewable starting materials to reduce the carbon footprint of the synthesis.
Solvent-Free or Green Solvents: Developing synthetic routes that minimize or eliminate the use of volatile organic solvents, replacing them with water, supercritical fluids, or ionic liquids.
Table 1: Comparison of Traditional and Potential Green Synthetic Routes for Sulfonate Esters
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Reagents | Often involves sulfonyl chlorides | Catalytic systems, alternative sulfonating agents |
| Solvents | Volatile organic solvents | Water, ionic liquids, or solvent-free conditions |
| Energy | Often requires high temperatures | Milder reaction conditions, alternative energy sources (e.g., microwave, ultrasound) |
| Waste | Can generate significant byproducts | Higher atom economy, recyclable catalysts |
Exploration of Catalytic Applications and Ligand Design
The sulfonate group is known to act as a ligand in organometallic chemistry, and sulfonate-containing compounds have shown promise as catalysts in various organic transformations. A significant future research direction for this compound lies in the exploration of its catalytic potential.
The presence of both a sulfonate group and a methoxycarbonyl group could impart unique electronic and steric properties to the molecule, making it a candidate for:
Homogeneous Catalysis: Investigating its role as a catalyst or ligand in reactions such as cross-coupling, hydrogenation, and polymerization. The sodium salt form suggests good solubility in polar solvents, which is advantageous for certain catalytic systems.
Ligand Design: The molecule could be modified to create novel ligands for transition metal catalysts. The coordination chemistry of such ligands could lead to catalysts with enhanced activity, selectivity, and stability. Research in this area would involve synthesizing derivatives of this compound and evaluating their performance in various catalytic reactions.
Advanced Spectroscopic and Structural Analysis Techniques
A thorough understanding of the molecular structure and properties of this compound is crucial for its potential applications. While basic characterization is available, future research should employ advanced spectroscopic and structural analysis techniques to gain deeper insights.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR): Detailed 1D and 2D NMR studies (¹H, ¹³C, ¹⁷O, ³³S) can provide comprehensive information about the molecular structure, connectivity, and conformation in solution.
Infrared (IR) and Raman Spectroscopy: These techniques can be used to probe the vibrational modes of the molecule, providing information about the sulfonate and ester functional groups and their interactions.
Structural Analysis:
X-ray Crystallography: Determining the single-crystal X-ray structure of this compound would provide precise information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This is a critical step for rational ligand design and understanding its physical properties.
Table 2: Advanced Analytical Techniques for Characterization
| Technique | Information Gained |
| Multinuclear NMR | Detailed solution-state structure and dynamics. |
| FT-IR/Raman Spectroscopy | Vibrational modes and functional group information. |
| Single-Crystal X-ray Diffraction | Precise solid-state structure and packing. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. |
Expansion of Research Applications in Emerging Technologies
The unique combination of a sulfonate salt and an ester functional group in this compound opens up possibilities for its application in various emerging technologies.
Energy Storage: Sodium-containing materials are of great interest for the development of sodium-ion batteries, which are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. Future research could investigate the potential of this compound as an electrolyte additive or as a component in the synthesis of novel electrode materials.
Ionic Liquids: Sulfonate anions are common components of ionic liquids, which are salts with low melting points that have applications as green solvents and catalysts. The properties of this compound could be explored in the context of forming new ionic liquids with tailored properties.
Polymer Chemistry: Sulfonate-containing monomers can be used to introduce functionality into polymers, affecting their solubility, thermal stability, and ionic conductivity. Research could explore the use of this compound or its derivatives as monomers or additives in polymer synthesis.
Q & A
Q. What are the recommended methods for synthesizing Sodium 2-Methoxy-2-oxoethanesulfonate in laboratory settings?
While direct synthesis protocols for this compound (CAS 29508-16-5) are not explicitly detailed in the provided evidence, analogous sulfonate salts (e.g., Sodium Methanesulfonate) are synthesized via neutralization reactions between sulfonic acids and sodium hydroxide under controlled conditions . For this compound, a plausible route involves reacting 2-methoxy-2-oxoethanesulfonic acid with sodium hydroxide in a stoichiometric aqueous solution, followed by purification via recrystallization or vacuum drying. Ensure reaction monitoring using pH titration and confirm product identity via FT-IR or NMR spectroscopy.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify the methoxy and sulfonate functional groups.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (176.12 g/mol) .
- Elemental Analysis: Quantify carbon, hydrogen, sulfur, and sodium content to validate stoichiometry.
- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition patterns. Purity can be further confirmed via HPLC with UV detection, referencing retention time against a certified standard.
Q. What safety precautions are critical when handling this compound in laboratory experiments?
- Ventilation: Use fume hoods or local exhaust systems to avoid inhalation of aerosols .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Spill Management: Isolate contaminated areas, use inert absorbents (e.g., vermiculite), and dispose of waste per local regulations .
- Storage: Keep in a cool, dry, well-ventilated area away from oxidizers to prevent decomposition .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the reactivity of this compound under varying pH conditions?
Design pH-dependent stability studies using:
- Hydrolysis Kinetics: Monitor degradation rates in buffered solutions (pH 1–13) via ion chromatography (IC) or conductivity measurements.
- Product Identification: Use LC-MS or GC-MS to detect decomposition byproducts (e.g., sulfonic acids, methoxy derivatives) .
- Reactivity with Oxidizers: Conduct controlled reactions with hydrogen peroxide or persulfates, analyzing gaseous products (e.g., SOₓ) via FT-IR . Ensure experiments are performed in triplicate to account for variability, and reference safety protocols for handling reactive intermediates .
Q. How can researchers resolve contradictions in thermal decomposition data for this compound across different studies?
- Controlled TGA/DSC: Replicate thermal analyses under identical conditions (heating rate, atmosphere, sample mass) to isolate variables causing discrepancies .
- Isothermal Studies: Measure decomposition at fixed temperatures to identify activation energy differences using the Arrhenius equation.
- Cross-Validation: Compare results with spectroscopic data (e.g., in-situ Raman) to correlate mass loss with structural changes. If contradictions persist, collaborate with independent labs to validate methodologies and share raw data for meta-analysis.
Q. What analytical strategies are recommended for assessing the compound’s stability in biological matrices?
- In Vitro Stability Assays: Incubate the compound in simulated physiological fluids (e.g., PBS, plasma) and quantify intact molecules via LC-MS/MS over time.
- Metabolite Profiling: Use high-resolution MS to identify oxidation or conjugation products, such as sulfonate esters or glutathione adducts .
- Cellular Uptake Studies: Employ radiolabeled analogs (e.g., ³⁵S) to track intracellular distribution and degradation pathways in model cell lines.
Data Contradiction Analysis
- Example Issue: Conflicting reports on the compound’s solubility in polar solvents.
- Resolution: Perform systematic solubility tests (e.g., shake-flask method) in water, ethanol, and DMSO under controlled temperatures. Compare results with published data, accounting for potential impurities or hydration states .
Methodological Best Practices
- Experimental Design: Include negative controls (e.g., solvent-only samples) and use validated reference standards.
- Data Reproducibility: Document all parameters (e.g., pH, temperature, instrument calibration) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
